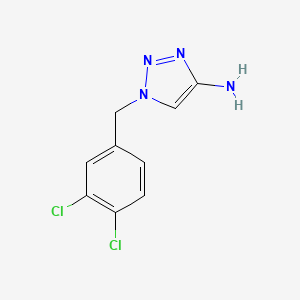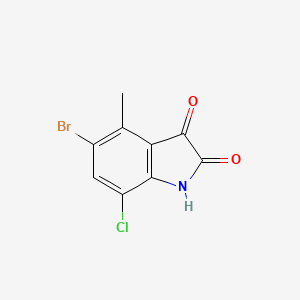
5-Bromo-7-chloro-4-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-4-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-4-methylindoline-2,3-dione typically involves the bromination and chlorination of 4-methylindoline-2,3-dione. The process begins with the preparation of 4-methylindoline-2,3-dione, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Once 4-methylindoline-2,3-dione is obtained, it undergoes bromination and chlorination. Bromination is usually carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as dichloromethane. Chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-chloro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The indoline scaffold allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-4-methylindoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is employed in studying the biological activity of indoline derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the synthesis of organic materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-chloro-4-methylindoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-7-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom.
7-Bromo-4-methylindoline-2,3-dione: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
5-Bromo-7-chloro-4-methylindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. This dual halogenation enhances its reactivity and potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H5BrClNO2 |
|---|---|
Peso molecular |
274.50 g/mol |
Nombre IUPAC |
5-bromo-7-chloro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrClNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14) |
Clave InChI |
RFLPANZRCGWSTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



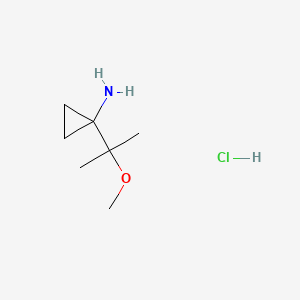

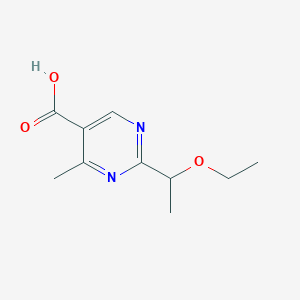
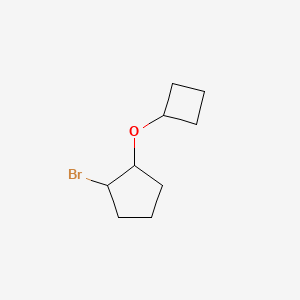
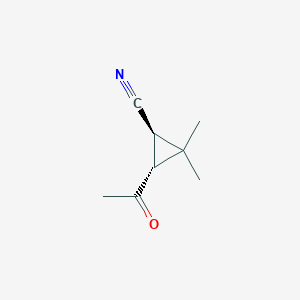
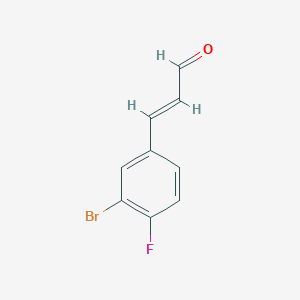

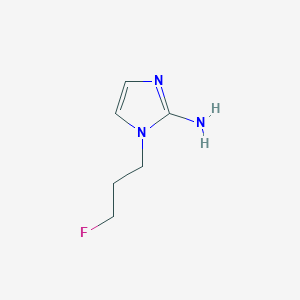
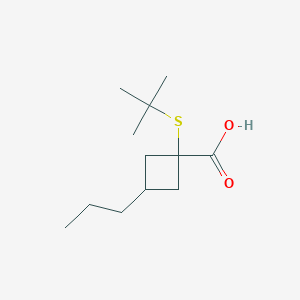

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)

